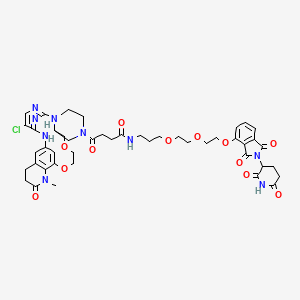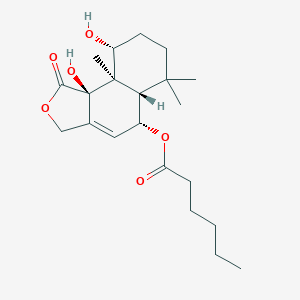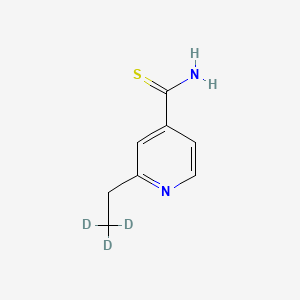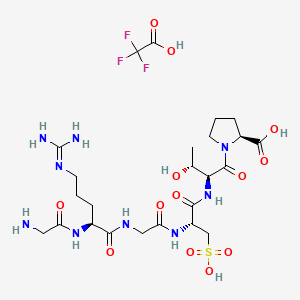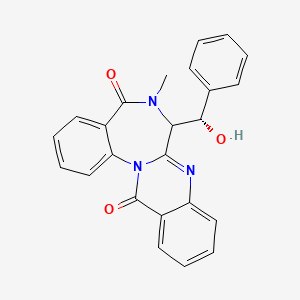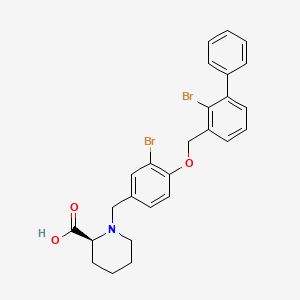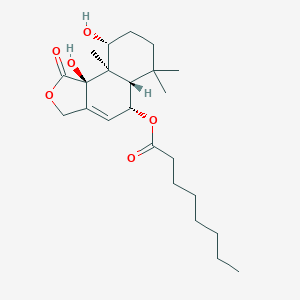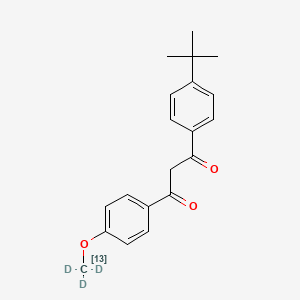
Amycolatopsin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amycolatopsin C is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494. This compound, along with Amycolatopsin A and B, exhibits significant antimycobacterial activity, particularly against Mycobacterium bovis and Mycobacterium tuberculosis . This compound is part of a rare class of secondary metabolites closely related to apoptolidins and ammocidins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amycolatopsin C is typically obtained through fermentation of the Amycolatopsis sp. MST-108494 strain. The fermentation process involves optimizing media conditions to enhance the production of this secondary metabolite . The compound is then extracted and purified using chemical fractionation techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, the compound is isolated and purified through a series of chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Amycolatopsin C undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups enhances its antimycobacterial properties.
Hydrolysis: Hydrolysis of the disaccharide moiety reduces cytotoxicity towards mammalian cells.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to cleave the disaccharide moiety.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Amycolatopsin C has several scientific research applications:
Wirkmechanismus
Amycolatopsin C exerts its effects by inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Amycolatopsin C is closely related to other glycosylated polyketides such as apoptolidins and ammocidins . These compounds share similar structural features and biological activities but differ in their glycosylation patterns and specific hydroxylation sites . The unique hydroxylation of this compound enhances its antimycobacterial properties while reducing cytotoxicity compared to its analogs .
List of Similar Compounds
- Apoptolidins
- Ammocidins
- Rifamycin glycosides
Eigenschaften
Molekularformel |
C47H76O17 |
|---|---|
Molekulargewicht |
913.1 g/mol |
IUPAC-Name |
(3E,5Z,7Z,11E,13E)-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-20-[(1R)-1-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C47H76O17/c1-25-17-26(2)19-34(49)36(58-11)23-35(30(6)47(55)43(60-13)42(52)46(8,54)37(64-47)15-14-16-56-9)62-44(53)29(5)21-33(57-10)22-32(24-48)20-28(4)40(27(3)18-25)63-45-39(51)38(50)41(59-12)31(7)61-45/h17-22,28,30-31,34-43,45,48-52,54-55H,14-16,23-24H2,1-13H3/b25-17+,26-19?,27-18+,29-21+,32-20-,33-22-/t28?,30-,31-,34?,35?,36?,37-,38-,39-,40?,41-,42-,43-,45-,46-,47+/m1/s1 |
InChI-Schlüssel |
VTVRDHRYRTVEOZ-HFPDYHEDSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC\2C(/C=C(/C=C(/C=C(/C(=O)OC(CC(C(C=C(/C=C(/C=C2\C)\C)C)O)OC)[C@@H](C)[C@]3([C@@H]([C@H]([C@]([C@H](O3)CCCOC)(C)O)O)OC)O)\C)\OC)\CO)C)O)O)OC |
Kanonische SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)O)O)OC)O)C)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(2E)-2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821891.png)
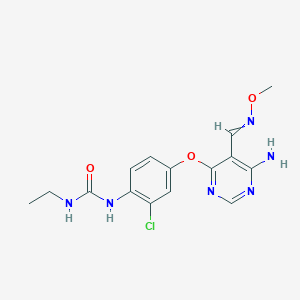

![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)
